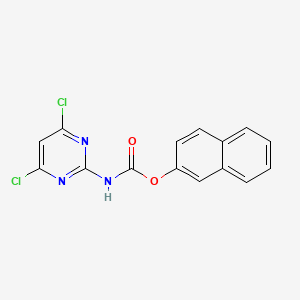![molecular formula C18H16Cl2N2O4 B3823401 Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B3823401.png)
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, and it is substituted with various functional groups, including ethyl, dichlorophenyl, hydroxy, and carboxylate groups
Vorbereitungsmethoden
The synthesis of Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a dichlorophenylboronic acid reacts with a brominated furan derivative in the presence of a palladium catalyst.
Formation of the pyrimidine ring: This can be done through a condensation reaction involving appropriate amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-[5-(2,5-dichlorophenyl)furan-2-yl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: This compound also features a furan ring and a dichlorophenyl group but differs in its substitution pattern and functional groups.
6-[5-(3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: Similar to the previous compound, it has a different substitution pattern on the dichlorophenyl group, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)11-8-10(19)4-5-12(11)20/h4-8,16H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHJPQDHXBUWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B3823323.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3823340.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3823343.png)
![4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B3823349.png)
![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-fluoroacetamide](/img/structure/B3823352.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidin-3-ol](/img/structure/B3823353.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B3823360.png)
![2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3823365.png)
![4-methoxy-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B3823381.png)
![[2,2-bis[(4-chlorophenyl)thio]-1-(2-furoylamino)vinyl](triphenyl)phosphonium perchlorate](/img/structure/B3823383.png)
![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3823393.png)
![[(Z)-3-anilino-2-benzamido-3-oxo-1-phenylprop-1-enyl]-triphenylphosphanium;iodide](/img/structure/B3823403.png)
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(4-fluorobenzyl)piperidine](/img/structure/B3823411.png)

